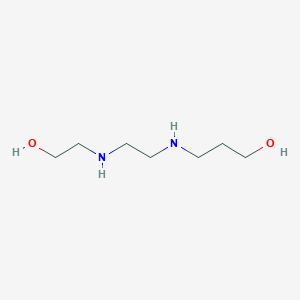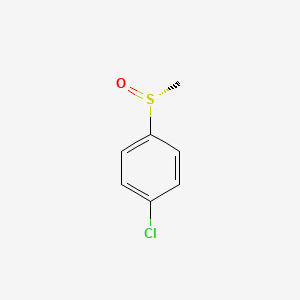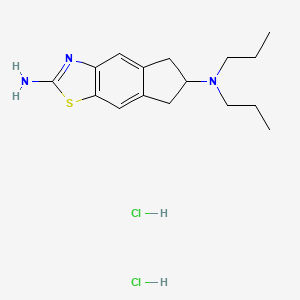
5H-Indeno(5,6-d)thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Indeno(5,6-d)thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, dihydrochloride: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique indeno-thiazole structure, which contributes to its diverse chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indeno(5,6-d)thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the indeno-thiazole core, followed by the introduction of the diamine and dipropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the dihydrochloride salt in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the thiazole ring, affecting the compound’s electronic properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, 5H-Indeno(5,6-d)thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, dihydrochloride is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific proteins.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the context of cancer and infectious diseases. Its ability to interact with cellular targets makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the performance and durability of these materials.
Mecanismo De Acción
The mechanism of action of 5H-Indeno(5,6-d)thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular pathways. This interaction is mediated by the compound’s unique structure, which allows it to fit into binding sites with high specificity.
Comparación Con Compuestos Similares
- N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride
- 5H-Indeno[5,6-d]thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, hydrochloride
Uniqueness: Compared to similar compounds, 5H-Indeno(5,6-d)thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, dihydrochloride stands out due to its specific dipropyl substitution, which enhances its chemical stability and biological activity. This unique feature makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
254885-69-3 |
|---|---|
Fórmula molecular |
C16H25Cl2N3S |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C16H23N3S.2ClH/c1-3-5-19(6-4-2)13-7-11-9-14-15(10-12(11)8-13)20-16(17)18-14;;/h9-10,13H,3-8H2,1-2H3,(H2,17,18);2*1H |
Clave InChI |
ZNHLCGFCYLKGOA-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1CC2=CC3=C(C=C2C1)SC(=N3)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


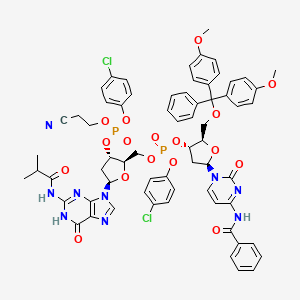
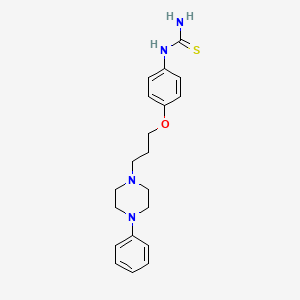

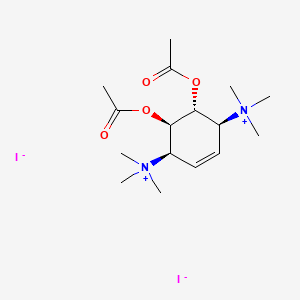


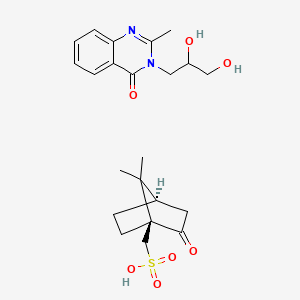
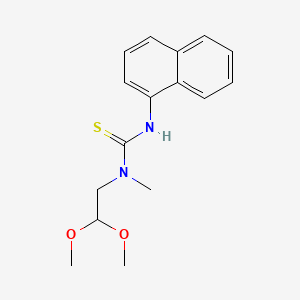
![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(3R,8R,11S,14S,17S,20S,23S,26S,29S,32S,35S,38S)-3-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(1R,6R,6aS,9aS,12S,15S,15aS,18S,18aS,21S,21aS,27S,30S,33S,36S,39S,42S,45S,48S,51S,54S,57S,60R,65R,68S,71S,74S,77S,83S,86S,89S,92S,95S,98S)-65-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-15,15a,33,54,71,95-hexakis(4-aminobutyl)-18a,36,68-tris(2-amino-2-oxoethyl)-48,89-dibenzyl-12-(3-carbamimidamidopropyl)-98-[(1R)-1-hydroxyethyl]-39-(hydroxymethyl)-57,92-bis[(4-hydroxyphenyl)methyl]-9a-methyl-21a,74,86-tris(2-methylpropyl)-30,45,51-tris(2-methylsulfanylethyl)-1a,7a,8,10a,11,13a,14,16a,17,19a,20,22a,26,29,32,35,38,41,44,47,50,53,56,59,66,69,72,75,78,84,87,90,93,96,99-pentatriacontaoxo-18,27,42,77-tetra(propan-2-yl)-3,4,62,63-tetrathia-a,2a,7,8a,10,11a,13,14a,16,17a,19,20a,23a,25,28,31,34,37,40,43,46,49,52,55,58,67,70,73,76,79,85,88,91,94,97-pentatriacontazapentacyclo[58.40.23.021,25.079,83.0102,106]tricosahectane-6-carbonyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-17,35-bis(4-aminobutyl)-29,32-bis(hydroxymethyl)-14-[(4-hydroxyphenyl)methyl]-23,26-bis(2-methylpropyl)-2,10,13,16,19,22,25,28,31,34,37-undecaoxo-11,20-di(propan-2-yl)-5,6-dithia-1,9,12,15,18,21,24,27,30,33,36-undecazabicyclo[36.3.0]hentetracontane-8-carbonyl]amino]-16-(2-amino-2-oxoethyl)-7-(3-carbamimidamidopropyl)-10-(carboxymethyl)-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B15190836.png)


